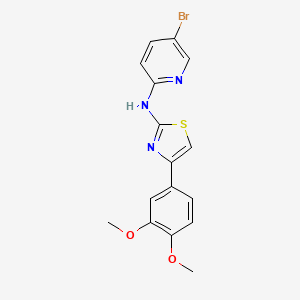

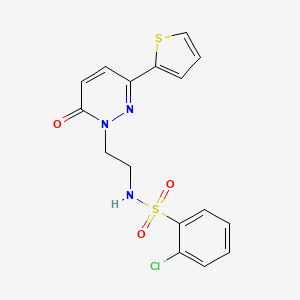

甲基 (E)-2-(2-溴-4-氯苯氧基)-3-甲氧基丙-2-烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves selective reactions and the use of different reagents and catalysts. For instance, paper describes the highly regio- and stereoselective reactions of 2-(methoxycarbonyl)-2,3-allenols with oxalyl chloride to afford methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates. Similarly, paper details the preparation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which are versatile reagents for synthesizing heterocyclic systems. These methodologies could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various spectroscopic techniques. For example, paper confirms the structure of synthesized compounds using IR, MS, 1H, 13C NMR, and 2D C–H COSY. Paper provides a detailed structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, including crystallographic data and spectroscopic identifications. These methods are essential for determining the molecular structure of the compound of interest.

Chemical Reactions Analysis

The reactivity of similar compounds is explored in several papers. Paper investigates the reactions of methyl (E,Z)-2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-dimethylaminopropenoate with heteroarylhydrazines, leading to the formation of different products. Paper describes the synthesis of various phenylpropenes, which involves key intermediates and reactions such as hydrogenolysis and chlorination. These studies provide insights into the chemical reactivity that could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized in conjunction with their synthesis. Paper and both investigate the spectroscopic properties and theoretical calculations of certain compounds, providing insights into their electronic properties, intramolecular hydrogen bonding, and potential as nonlinear optical (NLO) materials. Paper discusses the synthesis of methyl 3-hydroxypropanoate and its importance as an intermediate, which could be related to the synthesis of the compound of interest.

科学研究应用

合成和表征

- 相关化合物合成的研究包括对甲基 4-羧乙氧基-3-全氟烷基-5-甲氧基己-2,4-二烯酸酯的研究,该酯是通过乙基 3-甲氧基-4-(三苯基胂亚甲基)丁-2-烯酸酯与甲基 3-全氟烷基-2-丙炔酸酯反应获得的,显示了这些化合物作为化学合成中用途广泛的化合物 (Cao、Shi、Fan 和 Ding,2002)。

- 另一项研究重点是 (E)-4-氧代壬-2-烯酸从 2-甲氧基呋喃的合成,展示了类似烯酸酯的高产率替代合成路线 (Maraş、Altay 和 Ballini,2008)。

反应和机理

- 合成了甲基 (Z)-3-溴-3-(4-甲苯磺酰基)丙-2-烯酸酯(一种相关化合物),并研究了它与丙二酸二甲酯和乙酰乙酸甲酯的反应。这提供了对类似烯酸酯的亲核攻击机理的见解 (Vasin 等人,2016)。

杂环体系合成

- 一项研究详细介绍了甲基 2-乙酰基-3-{[2-(二甲氨基)-1-(甲氧基羰基)乙烯基]氨基}丙-2-烯酸酯的制备,该酯用于合成 N3-保护的 3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮,表明类似烯酸酯在复杂杂环体系合成中的作用 (Selič、Grdadolnik 和 Stanovnik,1997)。

光化学和催化转化

- 甲基 (E)-2-甲基丁-2-烯酸酯的光化学溴化研究提供了对类似烯酸酯在光化学条件下的行为的见解,这对于了解它们的反应性和潜在应用至关重要 (Ishii 等人,1985)。

构象和结构分析

- 合成了乙基 (2Z)-3-(4-氯苯基)-2-氰基-3-(甲氧基氨基)丙-2-烯酸酯并进行了结构分析,突出了构象研究在理解烯酸酯的性质和潜在应用中的重要性 (Johnson 等人,2006)。

属性

IUPAC Name |

methyl (E)-2-(2-bromo-4-chlorophenoxy)-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClO4/c1-15-6-10(11(14)16-2)17-9-4-3-7(13)5-8(9)12/h3-6H,1-2H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQFNUMGRLKIAQ-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C(=O)OC)OC1=C(C=C(C=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C(=O)OC)/OC1=C(C=C(C=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)

![1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one](/img/structure/B3000830.png)

![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3000836.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3000837.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B3000840.png)